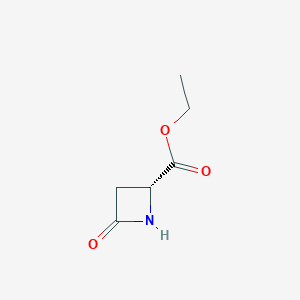

Ethyl (2R)-4-oxoazetidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2R)-4-oxoazetidine-2-carboxylate is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R)-4-oxoazetidine-2-carboxylate typically involves the cyclization of suitable precursors. One common method is the reaction of ethyl 2-amino-3-oxobutanoate with a suitable dehydrating agent to form the azetidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-4-oxoazetidine-2-carboxylate can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: 4-oxoazetidine-2-carboxylic acid and ethanol.

Reduction: Ethyl (2R)-4-hydroxyazetidine-2-carboxylate.

Substitution: Various substituted azetidinones depending on the nucleophile used.

Scientific Research Applications

Ethyl (2R)-4-oxoazetidine-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of β-lactam antibiotics and other bioactive molecules.

Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds.

Biological Studies: Investigated for its potential as an enzyme inhibitor or modulator.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2R)-4-oxoazetidine-2-carboxylate involves its interaction with biological targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry for antibiotic development.

Comparison with Similar Compounds

Ethyl (2R)-4-oxoazetidine-2-carboxylate can be compared with other azetidinones and β-lactams:

Ethyl 4-oxoazetidine-2-carboxylate: Similar structure but different stereochemistry.

Penicillin: A well-known β-lactam antibiotic with a different side chain.

Cephalosporin: Another class of β-lactam antibiotics with a six-membered dihydrothiazine ring.

Uniqueness

This compound is unique due to its specific stereochemistry and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Biological Activity

Ethyl (2R)-4-oxoazetidine-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound belongs to the class of β-lactams, which are known for their diverse biological activities. The compound features a four-membered ring structure that contributes to its reactivity and biological interactions. Its structure can be represented as follows:

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study focusing on its effects on human promyelocytic leukemia HL-60 cells demonstrated that the compound induces apoptosis in a concentration-dependent manner. The study observed the following key findings:

- Cytotoxic Concentration : The 50% cytotoxic concentration (CC50) was determined to be 23.5 µM.

- Mechanism of Action : The compound induced apoptosis by activating caspase-3 and altering the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

- Intracellular Effects : Treatment with this compound resulted in increased intracellular calcium levels and reactive oxygen species (ROS), which are critical mediators in apoptosis.

Table 1: Effects of this compound on HL-60 Cells

| Concentration (µM) | % Apoptotic Cells | Caspase-3 Activity (fold increase) | Bax/Bcl-2 Ratio |

|---|---|---|---|

| 0 | 0.2 | - | - |

| 5 | 1.6 | 6 | - |

| 25 | 75.4 | 43 | Upregulated |

| 50 | 80.0 | 140 | Downregulated |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial effects. Studies suggest that compounds within the β-lactam family can act as effective inhibitors against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several β-lactam derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:

- Inhibition Zones : this compound exhibited significant inhibition zones, comparable to established antibiotics.

Table 2: Antimicrobial Activity Comparison

| Compound | Inhibition Zone (mm) against S. aureus | Inhibition Zone (mm) against E. coli |

|---|---|---|

| This compound | 15 | 12 |

| Penicillin | 20 | 18 |

| Ampicillin | 22 | 16 |

Properties

CAS No. |

91815-13-3 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

ethyl (2R)-4-oxoazetidine-2-carboxylate |

InChI |

InChI=1S/C6H9NO3/c1-2-10-6(9)4-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |

InChI Key |

KADNUXXOMWGVIL-SCSAIBSYSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1CC(=O)N1 |

Canonical SMILES |

CCOC(=O)C1CC(=O)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.